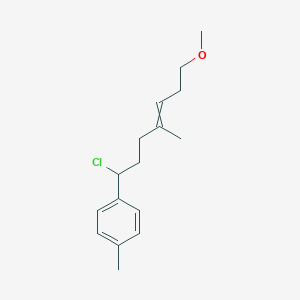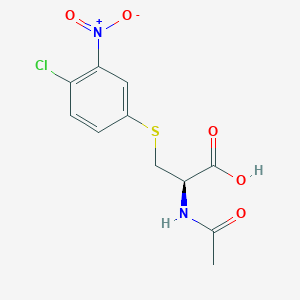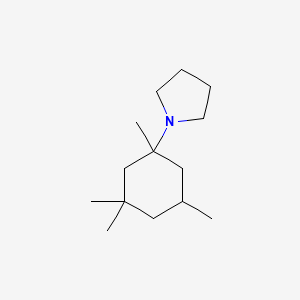
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a pyrrolidine ring attached to a 1,3,3,5-tetramethylcyclohexyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,3,3,5-tetramethylcyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-substituted pyrrolidines.
Scientific Research Applications
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. The pyrrolidine ring’s stereochemistry and the presence of the 1,3,3,5-tetramethylcyclohexyl group play a crucial role in determining its binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A compound with a five-membered ring containing one nitrogen atom and one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen atoms.
Uniqueness
Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is unique due to the presence of the bulky 1,3,3,5-tetramethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
685088-09-9 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C14H27N/c1-12-9-13(2,3)11-14(4,10-12)15-7-5-6-8-15/h12H,5-11H2,1-4H3 |
InChI Key |
AEWYCWAJLDLBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N2CCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


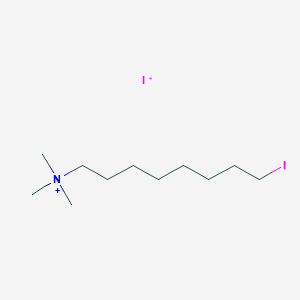
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
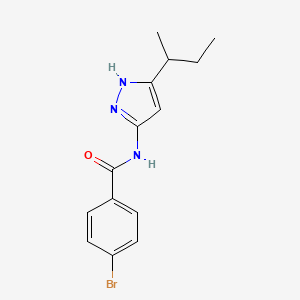
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
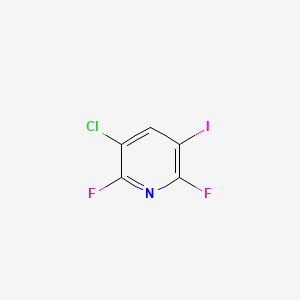
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
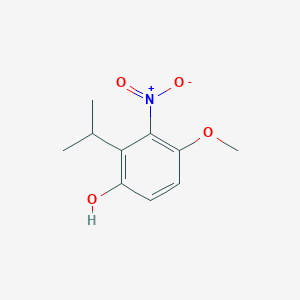
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
